1'H-1,2'-biimidazole
Description
Historical Perspectives and Structural Evolution of Biimidazole Chemistry
The parent compound, imidazole (B134444), was first synthesized in 1858 by Heinrich Debus. nih.govwikipedia.org While imidazole derivatives were known earlier, Debus's synthesis from glyoxal (B1671930), formaldehyde, and ammonia (B1221849) marked a key point in the history of this class of compounds. nih.govwikipedia.org Biimidazole chemistry, specifically focusing on the linkage of two imidazole rings, developed subsequently. The 2,2'-biimidazole (B1206591) isomer, 1'H-1,2'-biimidazole, is a notable member of this family. Its structure allows for bidentate coordination through the nitrogen atoms of the imidazole rings. researchgate.net The ability of biimidazoles to exist in different protonation states further adds to their chemical richness and influences their interactions. nih.gov
The structural evolution of biimidazole chemistry has been driven by the desire to synthesize derivatives with tailored properties. Modifications to the biimidazole core, such as substitution at the nitrogen or carbon atoms, can significantly impact their electronic, steric, and coordination characteristics. This has led to the development of various biimidazole-like ligands, including 2,2'-bibenzimidazole (H₂bbim) and N,N'-dimethyl-2,2'-biimidazole (DMBIm), each offering distinct coordination environments and supramolecular assembly capabilities. researchgate.netacs.org The study of these related compounds has provided insights into the fundamental principles governing the behavior of biimidazole systems.
Contemporary Relevance of this compound and Related Biimidazole Compounds in Materials Science and Coordination Chemistry
This compound and its derivatives are highly relevant in contemporary materials science and coordination chemistry, primarily owing to their ability to form diverse complexes with metal ions and to participate in supramolecular interactions like hydrogen bonding and π-π stacking. nih.govacs.orgacs.org These properties make them valuable building blocks for constructing functional materials.
In coordination chemistry, biimidazoles act as versatile ligands, coordinating to a wide range of metal ions, including transition metals like iron, cobalt, nickel, copper, ruthenium, and zinc, as well as main group elements like tin. researchgate.netnih.govacs.orgresearchgate.net The coordination geometry around the metal center can vary, leading to complexes with different structural and physical properties. nih.govresearchgate.net For instance, 2,2'-biimidazole can chelate metal atoms while also engaging in hydrogen bonding with anions. acs.org Research has explored the coordination of 2,2'-biimidazole with bivalent and trivalent metal ions, revealing that the ligand produces a relatively weak field. researchgate.netresearchgate.net
Biimidazole-based metal complexes have shown promise in various applications. They have been investigated for their magnetic properties, with studies on ruthenium(III) complexes demonstrating different magnetic behaviors depending on their crystal packing. nih.gov The ability of biimidazole ligands to form supramolecular networks through hydrogen bonding and π-π stacking interactions is crucial in the design of new materials with specific architectures and properties. nih.govacs.orgacs.orgiucr.org These interactions can lead to the formation of multidimensional networks. acs.orgacs.org
In materials science, biimidazole-based compounds are being explored for applications such as gas adsorption, sensing, and energetic materials. Nitrogen-rich porous organic polymers based on biimidazole have shown ultrahigh iodine capture capacities, making them potential adsorbents for radioactive iodine sequestration. acs.orgrsc.orgresearchgate.net The high nitrogen content in these polymers contributes to their effectiveness in capturing iodine. researchgate.net Furthermore, biimidazole derivatives, particularly nitrated forms like 4,4',5,5'-tetranitro-1H,1'H-2,2'-biimidazole (TNBI), have been studied as energetic materials, offering a balance between insensitivity to stimuli and favorable detonation parameters. researchgate.netrsc.orgcdnsciencepub.com Co-crystallization strategies have been employed to enhance the stability and reduce the hygroscopicity and corrosiveness of such energetic biimidazole derivatives. cdnsciencepub.com
Research findings highlight the diverse applications of biimidazole chemistry. For example, conjugated polymers based on 2,2'-biimidazole have been developed as fluorescent sensing platforms for anions like pyrophosphate. acs.org The interaction of biimidazole ligands with metal ions can also be utilized for luminescence sensing applications. acs.org
The continued investigation into the synthesis, structure, and properties of this compound and its related compounds is expected to yield further advancements in the design and development of functional materials and novel coordination complexes.
Here is a table summarizing some research findings related to biimidazole compounds:
| Compound Type | Application Area | Key Finding | Source |
| 2,2'-Biimidazole (H₂biim) Complexes | Coordination Chemistry | Forms high-spin complexes with some bivalent metal ions, less stable than bipyridine analogs. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
| 2,2'-Biimidazole (H₂biim) Complexes | Supramolecular Chemistry | Capable of forming 3D and interpenetrated 2D nets through hydrogen bonding. iucr.org | iucr.org |
| Ru(III)-2,2'-Biimidazole Complexes | Magnetic Materials | Exhibit different magnetic behaviors depending on crystal packing and intermolecular interactions. nih.gov | nih.gov |
| Biimidazole-based POPs | Gas Adsorption | Show ultrahigh iodine capture capacities. acs.orgrsc.orgresearchgate.net | acs.orgrsc.orgresearchgate.net |
| Nitrated Biimidazoles (e.g., TNBI) | Energetic Materials | Offer a balance of insensitivity and performance; stability can be enhanced by co-crystallization. researchgate.netrsc.orgcdnsciencepub.com | researchgate.netrsc.orgcdnsciencepub.com |
| 2,2'-Biimidazole-based Polymers | Sensing | Used as fluorescent sensors for anions like pyrophosphate. acs.org | acs.org |
Structure
3D Structure
Properties
CAS No. |
110700-40-8 |
|---|---|
Molecular Formula |
C6H6N4 |
Molecular Weight |
134.14 g/mol |
IUPAC Name |
1-(1H-imidazol-2-yl)imidazole |
InChI |
InChI=1S/C6H6N4/c1-2-9-6(8-1)10-4-3-7-5-10/h1-5H,(H,8,9) |
InChI Key |
QJJIVVYRIRPZTQ-UHFFFAOYSA-N |
SMILES |
C1=CN=C(N1)N2C=CN=C2 |
Canonical SMILES |
C1=CN=C(N1)N2C=CN=C2 |
Synonyms |
1,2-Bi-1H-imidazole(9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 1 H 1,2 Biimidazole and Its Functionalized Derivatives
Established Synthetic Routes to the 1'H-1,2'-biimidazole Core Structure
The fundamental challenge in synthesizing 2,2'-biimidazole (B1206591) lies in efficiently forming the two imidazole (B134444) rings and establishing the direct C2-C2' bond between them.
Condensation Reactions and Ring Formation
A common approach to synthesize the 2,2'-biimidazole core involves condensation reactions that lead to the formation of the imidazole rings. A notable method utilizes the reaction of glyoxal (B1671930) with ammonia (B1221849) or ammonium (B1175870) salts. For instance, 2,2'-bi-1H-imidazole can be prepared by reacting a 20 wt% aqueous glyoxal solution with anhydrous ammonia gas, yielding a brown precipitate. google.com Another method involves the reaction of glyoxal with an ammonium salt, such as ammonium acetate (B1210297) or ammonium benzoate (B1203000), in water. google.com This process is considered safe, simple, and easily controlled, often resulting in relatively high yields and purity of the desired product. google.com
Detailed research findings on the synthesis of 2,2'-bi-1H-imidazole using glyoxal and ammonium acetate show that the reaction can be conducted at around 40°C with slow dropwise addition of glyoxal to a stirred slurry of ammonium acetate in water. google.com Subsequent stirring at room temperature and neutralization with aqueous ammonia to a pH of 5-7 allows for the isolation of the product. google.com Washing the solid product alternately with an organic solvent (like acetone) and distilled water, followed by drying, can yield 2,2'-bi-1H-imidazole with a purity of at least 97%. google.com Yields ranging from 43% to 44.6% have been reported using ammonium acetate. google.com Using ammonium benzoate under similar conditions has also been explored. google.com
Coupling Strategies for Biimidazole Linkage
While condensation reactions often form the rings and the linkage simultaneously, other strategies might involve coupling pre-formed or partially formed imidazole rings or precursors to create the 2,2'-biimidazole linkage. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling, are commonly employed for forming carbon-carbon bonds in substituted biimidazoles, particularly for introducing aryl groups at various positions. Although the search results primarily discuss these coupling reactions in the context of introducing substituents onto a pre-formed biimidazole core (specifically 1,1'-biimidazole (B14288417) derivatives), the principle of using metal-catalyzed coupling could potentially be adapted or explored for forming the biimidazole linkage itself from suitable imidazole precursors with leaving groups at the 2-position. Nickel-catalyzed reductive cross-coupling reactions, also known as cross-electrophile coupling (XEC), offer a powerful strategy for C−C bond formation and have been studied with various nitrogen ligands, including biimidazole (biIm), which are typically used in radical pathways. oaepublish.com This suggests the potential for using coupling approaches, possibly metal-catalyzed, to construct the biimidazole core or its substituted versions.
Strategies for Functionalization and Derivatization of this compound Skeletons
Once the this compound core is synthesized, further chemical modifications can be performed to introduce various functional groups, altering its properties and enabling its use in diverse applications.
N-Alkylation and N-Substitution Approaches
The imidazole rings in this compound contain nitrogen atoms that can undergo alkylation and other substitution reactions. N-alkylation, the addition of an alkyl group to a nitrogen atom, is a common derivatization strategy. The protonated N atoms on the periphery of the 2,2'-biimidazole ligand offer convenient access to a variety of derivatives through N-alkylation. unige.ch Studies on the N-alkylation of 2,2'-biimidazole derivatives, such as 1,1'-dimethyl-2,2'-biimidazole, have investigated the relative rates of reaction with various alkylating agents. publish.csiro.aupublish.csiro.au These studies suggest that the presence of bridges between the imidazole rings can influence the reactivity, potentially due to lone-pair cooperativity. publish.csiro.aupublish.csiro.au
Microwave irradiation can significantly accelerate the alkylation of imidazole derivatives, a method that could potentially be adapted for the synthesis of biimidazole derivatives using bifunctional alkylating agents like 1,2-dibromoethane. Furthermore, 2,2'-biimidazole has been used as a ligand in water-soluble metal-ligand bifunctional iridium complexes, which catalyze the N-alkylation of sulfonamides with alcohols in water. rsc.org This highlights the role of the biimidazole scaffold in facilitating N-alkylation reactions, even on other substrates. Alkyl-substituted 1,1'-dihydroxy-2,2'-biimidazoles have also been shown to undergo N-alkylation with methyl iodide exclusively at the imidazole nitrogen atom. researchgate.net
Regioselective Halogenation and Nitration of Biimidazole Rings
Introducing halogen or nitro groups onto the biimidazole rings requires regioselective methods to control the position of substitution.
Nitration of 2,2'-biimidazole can lead to highly nitrated derivatives, such as 4,4',5,5'-tetranitro-1H,1'H-2,2'-biimidazole (TNBI). researchgate.net This compound can be synthesized by nitration of 2,2'-biimidazole with nitric acid in polyphosphoric acid, or using mixtures like acetic anhydride/nitric acid or phosphoric acid/phosphorus pentoxide/nitric acid. researchgate.net Yields for TNBI synthesis can vary depending on the specific conditions used. Another reported method involves adding 2,2'-biimidazole to concentrated sulfuric acid, followed by dropwise addition of a mixture of nitric acid and sulfuric acid while heating. mdpi.com
Regioselective halogenation of aromatic and heteroaromatic compounds is an active area of research. While direct information on the regioselective halogenation of the this compound core is not explicitly detailed in the provided search results, studies on the regioselective halogenation of other azoles and aromatic systems provide relevant methodologies. For instance, regioselective C-H halogenation of imidazo[1,2-a]pyridines has been achieved using sodium chlorite/bromite as the halogen source. rsc.org Regioselective halogenation of 2-substituted-1,2,3-triazoles via sp2 C-H activation has also been developed. rsc.org These examples suggest that regioselective halogenation of biimidazoles could potentially be achieved through careful selection of reagents, catalysts, and reaction conditions, possibly involving directed C-H activation or the use of specific halogenating agents in controlled environments.
Synthesis of Bridged this compound Systems
Bridged biimidazole systems, where the nitrogen atoms of the two imidazole rings are linked by a chain of atoms, represent another class of derivatives. These structures can have altered geometries and electronic properties compared to the unbridged biimidazole. Studies on the N-alkylation of 2,2'-biimidazole derivatives have included compounds with two-carbon and three-carbon bridges between the nitrogen atoms. publish.csiro.aupublish.csiro.au The synthesis of such bridged systems typically involves reacting the biimidazole core with a bifunctional alkylating agent, such as a dihaloalkane, that can span the distance between the nitrogen atoms of the two rings. For example, the synthesis of axially chiral 2,2'-biimidazole ligands has been achieved by reacting 2,2'-biimidazole with 2,2'-bis(bromomethyl)-1,1'-binaphthalene in a one-step reaction. acs.org This demonstrates a method for creating bridged biimidazole systems through N-alkylation with a rigid linker.
Coordination Chemistry of 1 H 1,2 Biimidazole As a Ligand
Ligating Characteristics and Versatile Coordination Modes of 1'H-1,2'-biimidazole
This compound acts as a multidentate ligand, capable of coordinating to metal ions through the nitrogen atoms of its imidazole (B134444) rings. mdpi.com The ligand can exist in different protonation states (neutral, mono-anionic, or di-anionic), which influences its charge and coordination behavior. tandfonline.comnih.gov The nitrogen atoms involved in coordination are typically the imine nitrogens (N=C) and, in deprotonated forms, the anionic nitrogen centers. unige.ch
The versatility of this compound as a ligand is reflected in its ability to adopt various coordination modes. It can function as a chelating ligand, binding to a single metal center through nitrogen atoms from both imidazole rings. acs.org Additionally, it can act as a bridging ligand, connecting multiple metal centers, which is particularly important in the formation of multinuclear complexes and extended coordination networks. mdpi.comacs.org The specific coordination mode adopted by this compound is influenced by factors such as the metal ion, its oxidation state, the presence of other ligands, and the reaction conditions.
Synthesis and Crystallographic Elucidation of this compound Metal Complexes
Mononuclear Complexes Featuring this compound Ligands
Mononuclear complexes containing this compound as a ligand have been synthesized with various transition metals. In these complexes, the ligand often chelates to a single metal ion. For example, studies have reported mononuclear ruthenium(II) complexes where 2,2'-biimidazole (B1206591) acts as a chelating ligand alongside other ancillary ligands like bipyridine derivatives. acs.org These complexes typically exhibit a distorted octahedral geometry around the metal center, with the biimidazole ligand coordinating through two nitrogen atoms. nih.gov Crystallographic data provides details on bond lengths and angles, confirming the coordination mode and geometry.
Multinuclear Assemblies Incorporating this compound Bridges
This compound's ability to bridge multiple metal centers makes it a valuable building block for the construction of multinuclear complexes. These assemblies can range from discrete dinuclear or trinuclear complexes to extended polymeric structures. The bridging mode can involve the nitrogen atoms from both imidazole rings coordinating to different metal ions, or it can involve more complex coordination scenarios depending on the reaction conditions and the metal ions involved. For instance, binuclear and trinuclear complexes incorporating 2,2'-biimidazole or its derivatives have been reported, with crystallographic studies revealing the bridging modes and the resulting metal-metal distances. acs.org
Construction of Coordination Polymers and Metal-Organic Frameworks with this compound
The bridging capability of this compound, coupled with its potential for hydrogen bonding, makes it suitable for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). nih.govresearchgate.netacs.orgiucr.orgresearchgate.net In these extended structures, metal ions or clusters are linked by organic ligands like this compound, forming one-, two-, or three-dimensional networks. researchgate.net The specific architecture of the CP or MOF is influenced by the coordination geometry of the metal center, the flexibility of the ligand, and non-covalent interactions such as hydrogen bonding and π-π stacking. tandfonline.comoup.comacs.org Crystallographic analysis is essential for determining the network topology and the role of the biimidazole ligand in linking the metal nodes. nih.govresearchgate.net For example, a lead(II) coordination polymer constructed from a 2,2'-biimidazole derivative featuring a 2D corrugated layer structure further extended into a 3D structure by hydrogen bonding has been reported. nih.govresearchgate.net
Investigations into the Electronic and Magnetic Properties of this compound Coordination Compounds
The electronic and magnetic properties of metal complexes are significantly influenced by the nature of the metal ion, its oxidation state, and the coordinated ligands. savemyexams.comlibretexts.org this compound, as an N-donor ligand, can impact the electronic structure of metal centers. Studies on the electronic properties often involve techniques like UV-Vis absorption spectroscopy and density functional theory (DFT) calculations to understand the electronic transitions and energy levels within the complexes. acs.orgrsc.orgyu.ac.ir For instance, the electronic band structure of a polymeric complex containing a dimethyl derivative of 2,2'-biimidazole has been investigated using DFT, revealing its semiconductor nature. yu.ac.ir
The magnetic properties of this compound coordination compounds arise from the presence of unpaired electrons in the metal ions. savemyexams.comlibretexts.org Investigations into magnetic properties typically involve variable-temperature magnetic susceptibility measurements. oup.comnih.gov The biimidazole ligand can influence the magnetic coupling between metal centers in multinuclear complexes or coordination polymers. For example, studies on ruthenium(III) complexes with 2,2'-biimidazole have revealed different magnetic behaviors depending on the crystal packing and intermolecular interactions, ranging from magnetically isolated mononuclear behavior to antiferromagnetically coupled systems. nih.gov
Electrochemical Behavior and Redox Mediation Properties of this compound Metal Complexes
The electrochemical behavior of metal complexes containing this compound is often investigated using techniques such as cyclic voltammetry. rsc.orgresearchgate.netscielo.org.zanih.govlsu.edu These studies provide information about the redox processes occurring at the metal center or on the ligand. The coordination of this compound can influence the redox potentials of the metal ion. mdpi.com For instance, ruthenium(II) complexes with 2,2'-biimidazole-like ligands have shown redox properties that are influenced by the ligand's electronic nature. acs.orgmdpi.com
Some metal complexes with nitrogen-containing ligands, including biimidazole derivatives, have been explored for their potential as redox mediators. nih.gov Redox mediation involves the transfer of electrons between different species, which is relevant in various applications, including catalysis and electrochemical sensing. While specific detailed research findings on this compound metal complexes acting as redox mediators were not extensively highlighted in the search results, the general electrochemical characteristics observed in some complexes suggest potential in this area. rsc.orgresearchgate.net The ability to tune the oxidation state of metal centers coordinated to biimidazole derivatives has been demonstrated, indicating their potential in redox-active applications. ambeed.com
Supramolecular Chemistry and Non Covalent Interactions of 1 H 1,2 Biimidazole
Analysis of Hydrogen Bonding Networks in 1'H-1,2'-biimidazole Architectures
Hydrogen bonding is a primary driving force in the self-assembly of this compound and its derivatives, leading to the formation of intricate network structures in the solid state. The presence of N-H groups in the imidazole (B134444) rings allows for the formation of N-H...N and N-H...X (where X is an electronegative atom like O or a halide anion) hydrogen bonds. Additionally, C-H groups can participate in weaker C-H...O or C-H...π interactions.
In the crystal structure of the monoprotonated 1H,1'H-[2,2'-biimidazol]-3-ium hydrogen tartrate hemi-hydrate, a complex hydrogen bonding network is observed. The biimidazole monocation interacts with the hydrogen tartrate anion and water molecules through N-H...O, O-H...O, and O-H...N hydrogen bonds, generating sheets parallel to the (001) plane. nih.govnih.govresearchgate.net These sheets are further interconnected by C-H...O hydrogen bonds, resulting in a three-dimensional structure. nih.govnih.govresearchgate.net The ability of 2,2'-biimidazole (B1206591) to exist in different protonation states (diprotonated, monoprotonated, neutral, monodeprotonated, and dideprotonated) further enhances its versatility in forming diverse hydrogen-bonded assemblies. nih.govresearchgate.net
In metal complexes, coordinated biimidazole ligands can also participate in significant hydrogen bonding. For instance, in oxorhenium(V) complexes with 2,2'-biimidazole, the N-H groups of the coordinated biimidazole strongly associate with counterions, such as chloride, via N-H...Cl⁻ hydrogen bonds. acs.orgacs.org This demonstrates the crucial role of biimidazole's N-H functionalities in mediating ion-pairing and influencing crystal packing.
Role of Pi-Stacking Interactions in this compound Supramolecular Assemblies
Beyond hydrogen bonding, π-stacking interactions involving the aromatic imidazole rings of this compound contribute significantly to the stability and architecture of its supramolecular assemblies. These interactions arise from the attractive forces between the delocalized π electron systems of adjacent rings.
In the crystal structure of the 1H,1'H-[2,2'-biimidazol]-3-ium hydrogen tartrate hemi-hydrate, alongside hydrogen bonds, C=O...π interactions involving carbonyl oxygen atoms and the imidazolium (B1220033) ring are present, which can further stabilize the structure. nih.govnih.govresearchgate.net The dihedral angle between the two imidazole rings in the biimidazolium cation in this structure is approximately 11.6°. nih.govresearchgate.net
Design and Engineering of this compound-Based Supramolecular Materials
The ability of this compound to form diverse hydrogen bonding and π-stacking interactions makes it a valuable building block for the design and engineering of functional supramolecular materials. Its capacity to act as both a hydrogen bond donor and acceptor, coupled with the potential for coordination to metal centers, allows for the construction of complex, multi-dimensional networks. nih.govresearchgate.net
Biimidazole and its derivatives have been utilized in the creation of coordination compounds with transition and lanthanide metals. These metal-biimidazole complexes show promise in applications such as organic catalysis and the extraction and separation of rare earth metal ions. samaterials.com The supramolecular assembly in these materials is often dictated by a combination of coordination bonds and non-covalent interactions involving the biimidazole ligand.
Furthermore, biimidazole-containing metal complexes have been integrated into artificial light-harvesting systems. For instance, a multimetallic Ru₄Cu₂ coordination supermolecule incorporating 2,2'-biimidazole ligands exhibited strong light-harvesting ability and remarkable photocatalytic activity for CO₂ reduction. researcher.life This highlights how the strategic incorporation of biimidazole into complex molecular architectures can lead to materials with tailored functionalities. Research also explores the synthesis of biimidazole derivatives for specific material properties, including energetic salts where π-stacking and hydrogen bonding play a role in their solid-state structure and performance. researchgate.net The systematic co-crystallization of biimidazole derivatives with different co-formers is an active area of research to understand and control the resulting supramolecular architectures through competing non-covalent interactions. nih.gov
This compound and its Derivatives as Anion Receptors
The presence of acidic N-H protons in the imidazole rings makes this compound and its derivatives effective receptors for anions, primarily through hydrogen bonding interactions. The ability to tune the acidity of these N-H groups, for example, by coordination to a metal center, can influence their anion binding affinity and selectivity. acs.orgnih.gov
Studies on 2,2'-biimidazoles with amide groups at the 4- and 4'-positions have demonstrated their ability to bind anions like dihydrogenphosphate (H₂PO₄⁻) and chloride (Cl⁻) in solution. nih.gov These interactions are mediated by hydrogen bonds between the N-H groups of the biimidazole core and the anions. Binding constants for 1:1 biimidazole-anion complexation have been reported to be on the order of 10⁴ to 10⁵ M⁻¹ for H₂PO₄⁻ and Cl⁻. nih.govresearchgate.net
Metal complexes incorporating biimidazole ligands can also act as anion receptors. In rhenium(III) salts with coordinated biimidazole, strong ion-pairing is observed due to hydrogen bonding between the N-H groups of the biimidazole ligand and the counterion (e.g., halide or benzoate). acs.org Similarly, luminescent ruthenium(II)-biimidazole complexes have been shown to effectively bind 1,3-dicarbonyl enolates in organic media through hydrogen bonding, leading to changes in their photophysical properties that can be exploited for sensing applications. acs.orgnih.gov Some modified biimidazole structures have demonstrated selectivity for specific anions, such as chloride, based on the nature of the substituents and the resulting hydrogen bonding patterns. nih.gov The study of anion binding by biimidazole derivatives contributes to the broader field of anion recognition, which is crucial for applications in chemical sensing, separation, and biological processes. nih.govnih.govresearchgate.netnih.gov
Advanced Spectroscopic Characterization and Structural Analysis of 1 H 1,2 Biimidazole Compounds
Single-Crystal X-ray Diffraction for Precise Molecular and Crystal Structure Determination
Single-crystal X-ray diffraction (XRD) is a powerful analytical method that offers detailed information about the atomic and molecular structure of crystalline materials. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and crystallographic parameters.
The conformation of 1'H-1,2'-biimidazole is largely defined by the dihedral angle between the two imidazole (B134444) rings. This angle is sensitive to substitution and the molecular environment. In the solid state, derivatives of 2,2'-biimidazole (B1206591) can adopt conformations ranging from nearly coplanar to significantly twisted. For instance, the two imidazole rings in 1-hydroxyethyl-2,2'-biimidazole are almost coplanar, with a dihedral angle of just 2.3°. In contrast, the monoprotonated 1H,1′H-[2,2′-biimidazol]-3-ium cation, part of a tartrate salt, exhibits a more twisted structure with a dihedral angle of 11.6 (2)°. nih.gov An even greater deviation from planarity is seen in (2,2′-biimidazole-1,1′-diyl)diethanoic acid, where the dihedral angle is 55.64 (4)°. nih.gov This significant twist is attributed to the presence of strong intermolecular hydrogen bonds. nih.gov
These findings indicate that while the core biimidazole structure has a propensity for planarity to maximize π-conjugation, steric and electronic effects from substituents, as well as intermolecular forces in the crystal lattice, play a crucial role in determining the final conformation. researchgate.netcdnsciencepub.com
| Compound | Dihedral Angle (°) | Reference |
|---|---|---|
| 1-Hydroxyethyl-2,2'-biimidazole | 2.3 | |
| 1H,1′H-[2,2′-biimidazol]-3-ium hydrogen tartrate | 11.6 | nih.gov |
| (2,2′-Biimidazole-1,1′-diyl)diethanoic acid | 55.64 | nih.gov |
The crystal structure of this compound and its derivatives is directed by a variety of non-covalent intermolecular interactions. acs.org The presence of both N-H donor and sp²-hybridized nitrogen acceptor sites makes hydrogen bonding a dominant force in the crystal packing of the parent compound and its derivatives. samaterials.com
In the crystal structure of 1H,1′H-[2,2′-biimidazol]-3-ium hydrogen tartrate, a complex network of N—H⋯O, O—H⋯O, and O—H⋯N hydrogen bonds links the biimidazole cations, tartrate anions, and water molecules into sheets. nih.govnih.gov These sheets are further connected by C—H⋯O hydrogen bonds to form a three-dimensional supramolecular assembly. nih.govnih.gov This structure is also consolidated by C=O⋯π interactions. nih.govnih.gov
In ruthenium(III) complexes featuring 2,2'-biimidazole ligands, the crystal packing is influenced by Cl···H and N···H contacts. nih.gov Furthermore, π–π stacking interactions between imidazole rings are observed in some structures, leading to shorter intermolecular metal-metal distances. nih.govscience.gov These varied interactions, from strong hydrogen bonds to weaker π-stacking forces, are fundamental in directing the self-assembly of biimidazole molecules into well-defined crystal lattices. acs.org
| Interaction Type | Description | Example Compounds |
|---|---|---|
| N—H···N/O | Classical hydrogen bonding involving the imidazole N-H donor. | [Cr(Hbiim)3], 1H,1′H-[2,2′-biimidazol]-3-ium salts nih.govnih.gov |
| O—H···N/O | Hydrogen bonding involving hydroxyl substituents or solvent molecules. | 1-Hydroxyethyl-2,2'-biimidazole, Hydrated salts nih.gov |
| C—H···O/Cl | Weaker hydrogen bonds that contribute to 3D network stability. | 1H,1′H-[2,2′-biimidazol]-3-ium hydrogen tartrate, Metal complexes nih.govacs.org |
| π–π Stacking | Attractive interaction between the aromatic imidazole rings. | Ruthenium(III) complexes, Halogenated derivatives nih.govscience.gov |
| Ion-π Interactions | Electrostatic interaction between an ion and a π-system. | 1H,1′H-[2,2′-biimidazol]-3-ium hydrogen tartrate (C=O···π) nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure of this compound compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information on molecular connectivity, conformation, and the electronic environment of atoms.
¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. For this compound, the spectrum is relatively simple, reflecting the molecule's symmetry. In deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the chemical shifts are influenced by the solvent's polarity and its ability to form hydrogen bonds. gmu.edu The protons on the imidazole rings typically appear as distinct signals in the aromatic region of the spectrum. The N-H proton signal is often broad due to chemical exchange and quadrupole effects from the adjacent nitrogen atoms.
| Compound | Solvent | C2-H | Ring C-H | Other Signals |
|---|---|---|---|---|
| This compound | DMSO-d₆ | — | ~7.0-7.8 | N-H: ~13.17 |
| Asymmetrical bis-benzimidazolium salt | DMSO-d₆ | 9.74-10.10 (two singlets) | — | Alkyl and benzyl (B1604629) protons |
¹³C NMR spectroscopy probes the carbon skeleton of the molecule. In this compound, due to the fast tautomeric exchange in solvents like DMSO-d₆, pairs of carbon atoms that would be inequivalent in a single tautomer become chemically equivalent on the NMR timescale, leading to a simplified spectrum. nih.gov The spectrum typically shows distinct signals for the C2 carbon atoms at the ring junction and the C4/C5 carbons. The chemical shifts are sensitive to substituents on the biimidazole core.
| Compound | Solvent | C2, C2' | C4, C4', C5, C5' |
|---|---|---|---|
| This compound | DMSO-d₆ | 136.10 | 122.49 |
| 1,3-Didodecylimidazolium chloride | DMSO-d₆ | 136.10 | 122.49 |
Note: Data for 1,3-Didodecylimidazolium chloride is provided as an example of a related imidazole derivative. rsc.org
Given that this compound is a nitrogen-rich heterocycle, ¹⁵N NMR spectroscopy is a particularly insightful technique, though it is less common due to the low natural abundance and lower sensitivity of the ¹⁵N isotope. japsonline.com This method can directly probe the electronic environment of the nitrogen atoms and is exceptionally useful for studying tautomerism, as the chemical shifts of pyrrole-type (-NH-) and pyridine-type (-N=) nitrogens are significantly different. researchgate.net In cases of slow proton exchange, distinct signals for each nitrogen environment can be observed. For derivatives with nitro groups, ¹⁵N NMR provides direct evidence for their presence and electronic state.
| Compound | Solvent | Benzimidazole N | Pyridine N |
|---|---|---|---|
| Proton Pump Inhibitor (Omeprazole) | Not Specified | 146.3 - 236.83 | 294.6 - 306.2 |
Note: Data for a related benzimidazole derivative is provided to illustrate typical chemical shift ranges. japsonline.com
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bonding Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for analyzing the functional groups and bonding arrangements within this compound. These two methods are often used in a complementary fashion, as they are governed by different selection rules. nih.govuu.nl IR spectroscopy measures the absorption of infrared radiation by molecules, which is active for vibrations that cause a change in the dipole moment. nih.gov In contrast, Raman spectroscopy measures the inelastic scattering of light, which is active for vibrations that cause a change in the molecule's polarizability. nih.gov
A key structural feature of 2,2'-biimidazole is its conformational isomerism, existing in either a trans (C₂h symmetry) or cis (C₂v symmetry) form. For a molecule with a center of inversion, such as the trans conformer, the rule of mutual exclusion applies: vibrational modes that are Raman active are IR inactive, and vice versa. A comparative analysis of the FTIR and Raman spectra of 2,2'-biimidazole confirmed its structure to be the centrosymmetric trans form.
The vibrational spectra of biimidazole are characterized by several key regions corresponding to specific functional groups and ring vibrations. The assignments for these bands are typically made through a combination of experimental data and computational studies, such as Density Functional Theory (DFT) calculations. nih.govmdpi.comnih.gov
Key Vibrational Modes for this compound:
N-H Stretching: The N-H stretching vibration typically appears as a broad band in the IR spectrum in the region of 3200-3500 cm⁻¹, often influenced by hydrogen bonding.
C-H Stretching: Aromatic C-H stretching vibrations are generally observed in the 3000-3100 cm⁻¹ range.
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the imidazole rings are found in the 1400-1650 cm⁻¹ region. These bands are often strong in both IR and Raman spectra and are indicative of the aromatic character of the rings.
Ring Breathing and Deformation Modes: Complex vibrations involving the expansion and contraction (breathing) of the entire imidazole ring, as well as in-plane and out-of-plane deformations, occur in the fingerprint region below 1400 cm⁻¹. scilit.com
Interactive Table: Characteristic Vibrational Frequencies for Imidazole-Based Compounds
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Primary Spectroscopic Activity | Notes |
| N-H Stretching | 3200 - 3500 | IR | Position and shape are sensitive to hydrogen bonding. |
| Aromatic C-H Stretching | 3000 - 3100 | IR, Raman | Typically sharp peaks of medium to weak intensity. |
| C=N / C=C Stretching | 1400 - 1650 | IR, Raman | Strong absorptions characteristic of the imidazole ring's double bonds. |
| N-H Bending | 1150 - 1350 | IR | In-plane bending of the N-H bond. |
| Ring Breathing | 900 - 1200 | Raman | Collective vibration of the entire ring structure. |
| C-H Bending | 700 - 900 | IR | Out-of-plane bending, sensitive to ring substitution. |
Electronic Absorption and Emission Spectroscopy for Optical Property Characterization
Electronic spectroscopy, including UV-visible absorption and photoluminescence (emission) spectroscopy, provides critical information about the electronic structure and optical properties of this compound and its derivatives. These techniques probe the transitions between electronic energy levels within the molecule.
UV-Visible Absorption Spectroscopy: The UV-vis spectra of imidazole and biimidazole derivatives are typically characterized by strong absorption bands in the ultraviolet region, corresponding to π → π* transitions within the conjugated π-system of the imidazole rings. nih.gov Weaker n → π* transitions, involving the non-bonding electrons on the nitrogen atoms, may also be observed. nih.gov The position and intensity of these absorption bands can be significantly influenced by substituents on the biimidazole core and the polarity of the solvent. For instance, D-π-A type imidazole derivatives show absorption maxima around 290 nm and 380 nm. nih.gov The formation of metal complexes can also lead to new absorption bands, such as metal-to-ligand charge transfer (MLCT) bands. researchgate.net
Emission (Fluorescence) Spectroscopy: Upon absorption of light, excited molecules can relax to the ground state by emitting photons, a process known as fluorescence or phosphorescence. Many derivatives and metal complexes of this compound exhibit fluorescence. researchgate.netresearchgate.net The emission wavelength is typically longer than the absorption wavelength, with the difference known as the Stokes shift. The quantum yield and lifetime of the emission are key parameters that characterize the efficiency and dynamics of the radiative decay process. For example, rigidifying the biimidazole ligand within an iridium(III) complex has been shown to result in deep blue emission (λmax ≈ 457 nm) with a high photoluminescent quantum yield of 68%. researchgate.net
Interactive Table: Optical Properties of Selected Biimidazole Derivatives and Complexes
| Compound Type | Absorption λmax (nm) | Emission λmax (nm) | Transition Type(s) | Reference |
| D-π-A Imidazole Derivatives | ~295, ~380 | - | π → π | nih.gov |
| Iridium(III) Complex with Rigid Biimidazole Ligand | - | 457 | Ligand-Centered (LC) / MLCT | researchgate.net |
| Benzo[d]imidazole Derivatives | Variable | Variable | π → π, influenced by π-conjugation | researchgate.net |
Specialized Spectroscopic Techniques (e.g., Electron Paramagnetic Resonance, Mössbauer Spectroscopy, Mass Spectrometry)
Beyond vibrational and electronic spectroscopy, several specialized techniques are employed to probe specific aspects of this compound-containing systems, particularly metal complexes.
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR, also known as Electron Spin Resonance (ESR), is a technique that detects species with unpaired electrons. It is therefore exceptionally useful for studying paramagnetic metal complexes of this compound. nih.govnih.gov The technique provides detailed information about the oxidation state, spin state, and coordination geometry of the metal center, as well as the nature of the metal-ligand bonding. nih.gov For example, EPR spectroscopy was instrumental in providing the first documented EPR signal from a non-heme high-spin (S=2) Fe(IV)-oxo complex, allowing for the determination of its zero-field splitting parameter (D). nih.gov Similarly, pulsed EPR techniques like Electron Spin-Echo Envelope Modulation (ESEEM) have been used to analyze the nuclear quadrupole interaction parameters of remote nitrogen atoms in copper(II) polyimidazole complexes, yielding insights into the electronic structure at the ligand. nih.gov
Mössbauer Spectroscopy: Mössbauer spectroscopy is a highly sensitive nuclear technique that probes the local environment of specific isotopes, most commonly ⁵⁷Fe. For iron complexes of this compound, it provides precise information on the oxidation state, spin state, and site symmetry of the iron nucleus. nih.gov Key parameters obtained from Mössbauer spectra include the isomer shift (δ), which is sensitive to the electron density at the nucleus (and thus the oxidation state), and the quadrupole splitting (ΔE_Q), which reflects the symmetry of the electronic and coordination environment. nih.gov In a study of an ⁵⁷Fe-enriched high-spin Fe(IV)-oxo complex, a single quadrupole doublet was observed with δ = 0.030 mm/s and ΔE_Q = 0.43 mm/s, values characteristic of this specific iron species. nih.gov
Interactive Table: Parameters from Specialized Spectroscopy of Metal-Imidazole Systems
| Technique | System Example | Key Parameters Measured | Information Gained | Reference |
| EPR Spectroscopy | High-Spin Fe(IV)-oxo Complex | g-values, Zero-field splitting (D = +4.7 cm⁻¹) | Confirmation of S=2 spin state, electronic configuration | nih.gov |
| EPR (ESEEM) | Copper(II) Polyimidazole Complex | Nuclear quadrupole interaction (e²qQ), asymmetry parameter (η) | Electronic field gradient at remote nitrogen, effect of substituents | nih.gov |
| Mössbauer Spectroscopy | ⁵⁷Fe-enriched High-Spin Fe(IV)-oxo Complex | Isomer shift (δ = 0.030 mm/s), Quadrupole splitting (ΔE_Q = 0.43 mm/s) | Determination of Fe(IV) oxidation state and local symmetry | nih.gov |
| Mass Spectrometry | Alkyl-substituted 1,1'-Dihydroxy-2,2'bimidazole | Molecular ion peak (m/z), e.g., 236.1268 [M]⁺ | Confirmation of molecular weight and elemental composition | researchgate.net |
Mass Spectrometry (MS): Mass spectrometry is a fundamental analytical technique used to determine the mass-to-charge ratio (m/z) of ions. rsc.org It is routinely used to confirm the molecular weight of newly synthesized this compound and its derivatives. researchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass with high precision, allowing for the determination of the elemental formula of a compound. researchgate.net Furthermore, by analyzing the fragmentation patterns under ionization, MS can offer valuable structural information, such as identifying the cleavage of the C-C bond linking the two imidazole rings.
Computational and Theoretical Investigations of 1 H 1,2 Biimidazole Systems
Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure
Density Functional Theory (DFT) and ab initio methods are fundamental tools for probing the electronic structure of molecules. These methods aim to approximate the solution to the Schrödinger equation, providing information about the distribution of electrons and the resulting molecular properties. DFT, in particular, offers a computationally efficient approach for calculating the electronic structure of molecules, including those containing nitrogen heterocycles like imidazole (B134444) and biimidazole. cecam.org Ab initio methods, while generally more computationally demanding, provide a rigorous approach without relying on experimental parameters. montana.eduscience.gov
These computational approaches can determine key electronic properties such as molecular geometries, energies, and charge distributions. montana.edusnu.ac.kr For 1'H-1,2'-biimidazole, DFT and ab initio calculations can provide insights into the optimized molecular geometry, the relative energies of different possible conformations, and the distribution of electron density within the molecule.
Molecular Orbital Analysis and Charge Distribution
Molecular orbital (MO) analysis, often performed using DFT or ab initio methods, describes the behavior of electrons in molecules by delocalized orbitals that extend over the entire molecular entity. Analyzing the shapes and energies of these molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can provide insights into the molecule's reactivity and electronic transitions. ijsr.net The HOMO represents the energy level of the valence electrons, while the LUMO represents the lowest energy level available for accepting electrons. The energy gap between the HOMO and LUMO (HLG) is an important indicator of electronic stability and can be related to optical and electronic properties. ijsr.net
Population analysis, a technique used in conjunction with MO calculations, allows for the partitioning of electron density among the atoms in a molecule, providing information about atomic charges and charge distribution. researchgate.netresearchgate.netmdpi.com This helps in understanding the polarity of different bonds and the potential sites for electrophilic or nucleophilic attack. While specific MO analysis and charge distribution data for the parent this compound were not prominently found in the search results, such calculations on related imidazole and biimidazole derivatives have been reported, demonstrating the applicability of these methods to this class of compounds. ijsr.netias.ac.in
Energetic Landscapes and Isomeric Stability
Computational methods can be used to explore the potential energy surface of a molecule, identifying different stable conformers (isomers) and the energy barriers between them. This helps in understanding the molecule's flexibility and the relative stability of its various forms. For a molecule like this compound, which consists of two connected imidazole rings, different rotational isomers around the bond linking the two rings are possible.
Molecular Dynamics Simulations for Conformational Flexibility and Solution Behavior
Molecular Dynamics (MD) simulations are powerful computational techniques used to study the time-dependent behavior of molecules and molecular systems. By simulating the motion of atoms and molecules over time according to the principles of classical mechanics, MD can provide insights into conformational flexibility, dynamic processes, and interactions in various environments, including solutions. mdpi.comnih.gov
For this compound, MD simulations could be used to explore its conformational flexibility in different solvents and temperatures. This would involve simulating the rotations around the interannular bond and the puckering of the imidazole rings, providing information on the range of accessible conformations and their relative populations. MD simulations can also shed light on how this compound interacts with solvent molecules, which is crucial for understanding its solubility and behavior in solution. While the search results included MD simulations of larger biological molecules and some substituted biimidazole derivatives in solution researchgate.netmdpi.comnih.govnih.govunige.chanalytica-world.com, specific MD studies focused on the conformational flexibility and solution behavior of the parent this compound were not found.
Prediction of Reactivity, Reaction Mechanisms, and Transition States
Computational chemistry methods, particularly DFT, are widely used to predict the reactivity of molecules and to elucidate reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, researchers can determine the feasibility of a reaction, identify the most favorable reaction pathway, and calculate activation energies. dergipark.org.trfossee.inarxiv.orgacs.org Transition states, representing the highest energy point along a reaction pathway, are crucial for understanding reaction rates. dergipark.org.trarxiv.org
Theoretical Modeling of Spectroscopic Observables and Structure-Property Relationships
Theoretical calculations can be used to predict various spectroscopic properties of molecules, which can then be compared with experimental data for validation and interpretation. These properties include UV-Vis absorption and emission spectra, Infrared (IR) and Raman vibrational spectra, and Nuclear Magnetic Resonance (NMR) chemical shifts. Time-dependent DFT (TD-DFT) is a commonly used method for calculating electronic excitation energies and simulating UV-Vis spectra. nih.govscience.gov
Advanced Research Applications and Functional Materials Featuring 1 H 1,2 Biimidazole
1'H-1,2'-biimidazole in Catalytic Processes
The ability of imidazole-based ligands to coordinate with metal centers makes them valuable components in both homogeneous and heterogeneous catalytic systems. This compound, with its two connected imidazole (B134444) rings, offers interesting possibilities for designing ligands with tunable electronic and steric properties, influencing catalytic activity and selectivity.
Homogeneous and Heterogeneous Catalytic Systems Utilizing this compound Ligands
Metal complexes incorporating imidazole-containing ligands have been widely explored in homogeneous catalysis for various transformations. mdpi.comscience.gov The coordination of metal ions to the nitrogen atoms of the imidazole rings can activate substrates or stabilize reactive intermediates. science.gov While the direct use of this compound as a ligand in homogeneous or heterogeneous catalysis is not explicitly detailed in the search results, the broader context of imidazole-based ligands in catalysis suggests its potential. For instance, imidazole-containing ligands have been used in copper-catalyzed reactions like azide-alkyne cycloadditions, highlighting the utility of such nitrogen-donor ligands in facilitating catalytic cycles. mdpi.com The design of multifunctional polymers incorporating imidazole groups has also been explored for surface engineering of quantum dots, which can be relevant in heterogeneous catalytic applications. science.gov The development of supported metal catalysts for the synthesis of N-heterocycles further underscores the importance of nitrogen-containing ligands in heterogeneous systems. mdpi.com
Applications as Redox Mediators in Electrochemical Sensor Design
Imidazole derivatives can act as redox mediators in electrochemical sensors due to their ability to undergo reversible oxidation and reduction processes. This property allows them to facilitate electron transfer between an analyte and an electrode surface, enhancing the sensitivity and selectivity of the sensor. While specific examples of this compound being used as a redox mediator in electrochemical sensor design were not prominently featured in the search results, the general principle of imidazole-based compounds serving this role is established. For example, polyoxometalates, which can act as mediators in electrochemical processes, have been studied in conjunction with imidazole-based ligands. science.gov The design of coordination polymers with electrochemical catalytic activities also suggests the potential for imidazole-containing structures to be integrated into electrochemical sensing platforms. researchgate.net
This compound as Constituents in Energetic Materials
The high nitrogen content of this compound and its derivatives makes them attractive candidates for the development of energetic materials, including nitrogen-rich salts and explosives.
Development of Nitrogen-Rich Energetic Salts and Explosives from this compound Derivatives
Derivatives of this compound, particularly those with additional nitro or azido (B1232118) groups, have been synthesized and investigated as potential energetic materials. rsc.orgresearchgate.netresearchgate.net The incorporation of nitrogen-rich moieties leads to high heats of formation and favorable oxygen balance, contributing to their energetic performance. researchgate.net For example, 4,4',5,5'-tetranitro-1H,1'H-2,2'-biimidazole and its ionic derivatives have been identified as low-sensitivity explosive compounds with high performance. researchgate.net The synthesis of 5-azido-4,4′,5′-trinitro-1H,1′H-2,2′-biimidazole and its energetic salts has also been reported, demonstrating good densities and detonation properties. rsc.org These nitrogen-rich compounds offer potential as alternatives to traditional metal-based primary explosives, which are often toxic. rsc.org
Studies on Detonation Performance Characteristics and Thermal Decomposition Mechanisms
Research on this compound derivatives as energetic materials includes detailed studies on their detonation performance characteristics and thermal decomposition mechanisms. Detonation velocity and pressure are key parameters evaluated to assess the power of an explosive. rsc.orgresearchgate.net Studies have shown that certain azido- and nitro-substituted biimidazole derivatives exhibit high detonation velocities and pressures, comparable to or exceeding those of common explosives like diazodinitrophenol (B1670408) (DDNP) and Pb(N3)2. rsc.org
Thermal stability, typically assessed by the thermal decomposition temperature (Td), is crucial for the safety and handling of energetic materials. rsc.org Higher decomposition temperatures indicate better thermal stability and reduced susceptibility to accidental detonation. rsc.org Differential scanning calorimetry (DSC) is commonly used to determine the decomposition temperatures of these compounds. rsc.org For instance, 5-azido-4,4′,5′-trinitro-1H,1′H-2,2′-biimidazole has a reported decomposition temperature of 252 °C, while 5,5′-diazido-4,4′-dinitro-1H,1′H-2,2′-biimidazole decomposes at 112 °C. rsc.org Energetic salts derived from 4,4',5,5'-tetranitro-1H,1'H-2,2'-biimidazole have shown thermal stability up to 180–210 °C. researchgate.net
The sensitivity of energetic materials to mechanical stimuli like friction and impact is also a critical factor for safety. rsc.orgresearchgate.net Studies have indicated that some biimidazole derivatives are less sensitive to friction and impact compared to benchmark primary explosives. rsc.orgresearchgate.net
Here is a table summarizing some detonation performance and thermal decomposition data for selected this compound derivatives:
| Compound | Density (g cm⁻³) | Detonation Velocity (m s⁻¹) | Detonation Pressure (GPa) | Thermal Decomposition Temperature (°C) |
| 5-azido-4,4′,5′-trinitro-1H,1′H-2,2′-biimidazole (2) | >1.76 | 8093 | 26.7 | 252 |
| Dihydroxylammonium-5-azido-4,4′,5′-trinitro-[2,2′-biimidazole]-1,1′-diide (3) | >1.76 | 8494 | 30.00 | 245 |
| 5,5′-diazido-4,4′-dinitro-1H,1′H-2,2′-biimidazole (6) | >1.76 | - | - | 112 |
| 4,4',5,5'-tetranitro-1H,1'H-2,2'-biimidazole salts | - | Slightly better than TNT | Slightly better than TNT | 180–210 |
| 4,4′,5,5′-tetranitro-1H,1′H-(2,2′-biimidazole)-1,1′-diamine (DATNBI) | - | - | - | 240 |
| DATNBI/TNT cocrystal | 1.784 | - | - | 253 |
This compound in Luminescent and Optoelectronic Technologies
Imidazole-containing compounds, including biimidazoles, can be incorporated into luminescent and optoelectronic materials due to their electronic structure and ability to form complexes with metal ions. These materials have potential applications in areas such as light-harvesting systems and fluorescent probes.
While direct examples of this compound in luminescent and optoelectronic technologies were not extensively detailed, the use of related imidazole and biimidazole ligands in metal complexes for such applications is reported. For instance, ruthenium(II) complexes with imidazole-based ligands have been studied in the context of their photophysical properties. acs.orgscience.gov Metal-organic frameworks (MOFs) incorporating imidazole linkers have also shown photoluminescence properties. science.gov The design of coordination supermolecules utilizing biimidazole ligands and photosensitive metal centers has been explored for applications in photoreduction, highlighting their role in light-driven processes relevant to optoelectronics. researcher.life The ability to control excited state localization in bichromophoric systems through the bridging group, which could potentially include biimidazole-like structures, is also an active area of research in designing photosensitizers for photocatalysis. acs.org
The photophysical properties of these materials, such as absorption and emission spectra, are key to their function in luminescent and optoelectronic devices. acs.org Research involves studying the electronic transitions and excited-state dynamics to understand and optimize their performance. acs.orgunige.ch
Photophysical Properties and Fluorescence Sensing Platforms
The photophysical properties of molecules, involving light absorption, conversion, emission, and transportation, are crucial for applications in sensing, energy saving, information technology, and smart materials. uef.fi The photophysical characteristics of imidazole-based compounds, including this compound derivatives, can be influenced by factors such as solvent polarity, substituents, and conjugation. researchgate.netmdpi.com
Research has explored the use of 2,2'-biimidazole-based conjugated polymers as fluorescent sensing platforms. acs.org These polymers can exhibit fluorescence sensing abilities towards metal ions and anions. For instance, conjugated polymers based on 2,2'-biimidazole (B1206591) with hydrophilic side chains have shown efficient fluorescence quenching in the presence of Cu²⁺ ions through a photoinduced electron transfer process. acs.org
Furthermore, complexes formed between these polymers and Cu²⁺ ions can act as "turn on" sensors for the detection of pyrophosphate (PPi) anions. acs.org These sensors demonstrate high selectivity for PPi over other anions and exhibit a rapid response time, typically less than 3 minutes. acs.org The detection limit for PPi using these systems can be approximately 0.17 ppm, and the linear detection range can be adjusted by varying the amount of Cu²⁺ ions. acs.org
Metal complexes incorporating biimidazole ligands have also been investigated for their photoluminescent properties and potential in sensing applications. science.govresearchgate.net A Ru(II) complex with a pyrene-biimidazole ligand has been described as a chemosensor for selective cyanide (CN⁻) detection in both organic and aqueous media. researchgate.net The acidity of the imidazole N-H protons in the coordinated ligand plays a role in the sensing mechanism, with reported pKa values of 5.09 and 8.95. researchgate.net Deprotonation of the N-H occurs under basic conditions or upon binding with CN⁻. researchgate.net
The tunability of photophysical properties through structural modification and metal coordination is a key aspect of developing new luminophores and sensing materials based on imidazole derivatives. uef.fi
Prospects in Organic Light-Emitting Diodes (OLEDs) and Related Devices
Organic Light-Emitting Diodes (OLEDs) are a significant area of research due to their potential for use in displays and lighting, offering advantages such as low cost, flexibility, and energy efficiency. jmaterenvironsci.comarizona.edu While commercial OLEDs often utilize coordination complexes with heavy metal atoms, there is considerable interest in developing efficient purely organic emitters. arizona.edu
Imidazole-based compounds, including those derived from biimidazole, have been explored as components in OLEDs. mdpi.com For example, benzimidazole (B57391) moieties are known to possess electron-transporting properties, which can be beneficial when conjugated to electron donors in OLED structures. mdpi.com
Research has focused on the design and synthesis of organic heterocyclic compounds incorporating benzimidazole units for potential application as blue OLED emitters. mdpi.com The molecular design in such studies often aims to reduce intermolecular aggregation and disrupt crystallinity to achieve efficient photoluminescence and electroluminescence. mdpi.com
Studies have reported OLED prototypes utilizing benzimidazole derivatives as non-doped emissive layers, demonstrating pure blue electroluminescence. mdpi.com Performance metrics such as external quantum efficiency (EQE) and luminance are evaluated to assess their suitability for OLED applications. mdpi.com
Iridium complexes incorporating biimidazole ligands have also been investigated for their use in solution-processed OLEDs and Light-Emitting Electrochemical Cells (LEECs). rsc.org By combining specific cyclometalating and biimidazole ligands, researchers have synthesized iridium complexes exhibiting bright blue emission with high photoluminescence quantum yields. rsc.org These complexes have been incorporated into multilayer OLED structures, where layers like PVK and TPBI facilitate hole injection and electron transport, respectively, to confine excitons within the emitting layer and improve device performance. rsc.org
The development of new materials with tailored electronic and photophysical properties is essential for advancing OLED technology, and imidazole-based structures like this compound offer promising avenues for molecular design. uef.fiarizona.edu
Biomolecular Interactions and Coordination in Biological Contexts
The ability of this compound and its derivatives to coordinate with metal ions and interact with biomolecules is relevant to biological contexts and the development of chemosensing mechanisms.
Exploration of Chemosensing Mechanisms for Biomolecules
Chemosensing mechanisms involving imidazole derivatives often rely on changes in photophysical properties, such as fluorescence, upon interaction with analytes. researchgate.netmdpi.com As discussed in Section 7.3.1, 2,2'-biimidazole-based conjugated polymers have been developed as fluorescent sensors for anions like pyrophosphate (PPi). acs.org The sensing mechanism involves the interaction of the polymer-metal complex with the target anion, leading to a change in fluorescence intensity. acs.org
The design of fluorescent probes based on excited-state intramolecular proton transfer (ESIPT) mechanisms, often found in related benzimidazole derivatives, is a strategy employed for detecting various analytes, including biomolecules. researchgate.netmdpi.com While the direct application of unmodified this compound in chemosensing for biomolecules is not explicitly detailed in the search results, the use of functionalized biimidazole ligands in metal complexes for sensing applications suggests the potential of the biimidazole scaffold in developing chemosensors for biological targets. researchgate.net
The development of chemosensors for biomolecules is crucial for diagnostics and biological research, and the tunable properties of biimidazole-containing systems offer opportunities in this field. researchgate.netmdpi.comacs.org
Polymeric and Self-Assembled Systems Derived from this compound for Materials Science
This compound can serve as a building block for the construction of polymeric and self-assembled systems with potential applications in materials science. The ability of molecules to self-assemble into ordered structures through non-covalent interactions is a powerful strategy for creating nanostructured materials. digitellinc.comanl.govtaylorandfrancis.com
Biimidazole-based ligands have been utilized in the synthesis of coordination polymers through self-assembly processes with metal ions. science.govresearchgate.net These coordination polymers can exhibit diverse structural architectures, including one-dimensional chains, two-dimensional layers, and three-dimensional frameworks, influenced by the choice of metal center and ligand. science.govresearchgate.net Non-covalent interactions such as hydrogen bonds, π-π stacking, and C-H···π interactions play a significant role in stabilizing these structures and extending low-dimensional entities into higher-dimensional frameworks. science.govresearchgate.net
Research on coordination polymers derived from biimidazole derivatives has explored their properties, including fluorescence sensing capabilities towards metal ions. researchgate.net This highlights the potential of these polymeric systems in sensing applications.
The self-assembly of molecular and macromolecular building blocks is a multidisciplinary research area with applications in various technologies. digitellinc.comanl.gov While the search results specifically mention coordination polymers formed with biimidazole derivatives, the broader field of self-assembled materials encompasses a wide range of structures and applications in materials science. digitellinc.comanl.govtaylorandfrancis.com The incorporation of this compound into polymeric and self-assembled systems allows for the creation of novel materials with tailored properties for diverse applications. acs.orgresearchgate.net
Data Tables
Based on the search results, specific quantitative data for unmodified this compound's photophysical properties or interactions is limited. However, data from studies on derivatives can illustrate the potential.
Table 1: Fluorescence Sensing Performance of a 2,2'-Biimidazole-Based Conjugated Polymer for PPi
| Analyte | Sensing Mechanism | Response Time | Detection Limit | Selectivity |
| PPi | "Turn on" fluorescence (via polymer-Cu²⁺ complex) | < 3 minutes | ~0.17 ppm | High (over other anions) acs.org |
Note: This table is based on research findings for a specific conjugated polymer derived from 2,2'-biimidazole, illustrating the potential of this scaffold in sensing applications.
Table 2: Photophysical Properties of a Blue-Emitting Iridium Complex with a Biimidazole Ligand
| Complex | Ligands | Emission Color | Photoluminescence Quantum Yield (ΦPL) (in MeCN) | Maximum Emission Wavelength (λmax) (in MeCN) |
| Ir(dFMesppy)₂(o-xylbiim) (3) rsc.org | dFMesppy (C^N), o-xylbiim (N^N) rsc.org | Blue | 90% rsc.org | 459 nm rsc.org |
Note: This table presents data for a specific iridium complex incorporating a biimidazole derivative, demonstrating its photophysical characteristics relevant to OLED applications.
Challenges and Future Directions in 1 H 1,2 Biimidazole Research
Advancements in Stereoselective Synthesis of 1'H-1,2'-Biimidazole Derivatives
Stereoselective synthesis, the controlled production of a specific stereoisomer, is a critical area in the synthesis of complex molecules. For this compound derivatives, achieving high stereoselectivity can be challenging due to the potential for various isomeric forms and the presence of multiple reactive sites. Future advancements in this area are likely to focus on developing novel catalytic systems and reaction methodologies that can precisely control the stereochemical outcome. This includes exploring asymmetric catalysis, chiral auxiliaries, and the design of reactions that exploit the inherent symmetry or asymmetry of substituted biimidazole precursors. While general principles of stereoselective synthesis are well-established chemistrydocs.comwiley.com, their specific application to the diverse substitution patterns and potential chiral centers within this compound frameworks requires dedicated research. For instance, recent work on the stereoselective synthesis of dispiro-oxindolopyrrolizidines incorporating a related thiazolo[3,2-a]benzimidazole motif highlights the use of multicomponent reactions and theoretical studies to understand and control stereoselectivity in complex heterocyclic systems mdpi.com. Similarly, progress in the stereoselective synthesis of C-nucleosides via photoredox and nickel catalysis demonstrates the potential of combining different catalytic approaches to achieve high stereoselectivity rsc.org. Applying such innovative strategies to this compound derivatives is a key future direction.
Discovery of Novel Coordination Architectures and Multimetallic Systems
This compound is a known ligand in coordination chemistry, capable of forming complexes with various metal ions acs.orgacs.org. Its ability to act as a bridging ligand and to participate in hydrogen bonding allows for the construction of diverse coordination architectures, including 1D chains, 2D networks, and 3D frameworks acs.orgresearchgate.netrsc.orgrsc.org. Future research aims to explore novel coordination geometries and topologies by utilizing substituted this compound ligands with tailored steric and electronic properties. A significant challenge lies in the rational design of these structures with desired properties, moving beyond serendipitous discovery.
The development of multimetallic systems incorporating this compound is another promising avenue. These systems can exhibit synergistic properties not found in their individual metal components. For example, a multimetallic Ru4Cu2 core system incorporating 2,2'-biimidazole (B1206591) (H2biim) has shown remarkable efficiency in photocatalytic CO2 reduction, demonstrating the potential of such assemblies in catalysis researcher.lifenih.govresearcher.liferesearcher.life. Future work will involve synthesizing more complex multimetallic assemblies with precise control over the metal centers' arrangement and electronic communication, aiming to enhance catalytic activity, tune electronic or magnetic properties, and explore applications in areas like artificial photosynthesis and molecular electronics.
Rational Design and Optimization of this compound-Based Functional Materials
Optimization of these materials involves tuning the synthesis conditions, exploring different metal nodes, and modifying the this compound ligand with various substituents to fine-tune properties like pore size, surface area, and chemical reactivity. For instance, studies on coordination polymers based on related imidazole-containing ligands demonstrate how structural variations can lead to different network topologies and properties like photoluminescence and gas sorption science.gov. Future research will focus on developing predictive design principles and high-throughput synthesis methods to accelerate the discovery and optimization of this compound-based functional materials.
Deeper Theoretical Insights through Advanced Computational Methodologies
Computational chemistry plays a crucial role in understanding the electronic structure, properties, and reactivity of this compound and its complexes. Advanced computational methodologies, such as Density Functional Theory (DFT), can provide deeper theoretical insights that complement experimental studies researcher.lifenitrkl.ac.inacs.org. Future directions include more sophisticated modeling of complex systems, such as multimetallic clusters and dynamic processes within MOFs.
Challenges lie in accurately modeling weak interactions, such as hydrogen bonding and π-π stacking, which are significant in the solid-state structures of this compound compounds acs.orgscience.govresearchgate.net. Advancements in computational power and the development of more accurate theoretical functionals will enable a better understanding of structure-property relationships, guiding the rational design of new ligands and materials. Computational studies can also help elucidate reaction mechanisms in synthesis and catalysis, providing insights for optimization mdpi.comresearcher.life.
Emerging Interdisciplinary Research Avenues and Translational Opportunities
The versatility of this compound suggests potential in various interdisciplinary research avenues. Beyond traditional coordination chemistry and materials science, future research could explore its utility in areas such as bioinorganic chemistry, where metal complexes with biimidazole ligands might interact with biological systems. The ability of imidazole (B134444) rings to participate in hydrogen bonding and π-π interactions could be relevant in developing new probes or therapeutic agents, although research in this specific area for this compound requires significant exploration and falls under strict exclusion criteria regarding dosage/administration and safety profiles in this article.
Translational opportunities may arise from the development of functional materials based on this compound, particularly in catalysis and separation technologies. For example, the application of biimidazole-containing systems in CO2 photoreduction highlights a potential contribution to sustainable chemistry researcher.lifenih.govresearcher.liferesearcher.life. Bridging the gap between fundamental research and practical applications will require interdisciplinary collaboration and a focus on scalability and cost-effectiveness. The principles of interdisciplinary and translational research emphasize the importance of communication and collaboration across different scientific fields and with potential end-users nih.gov.
Q & A
Basic Research Questions
Synthesis Optimization Q: What methodologies are recommended for synthesizing 1'H-1,2'-biimidazole derivatives with high purity? A: Synthesis can be optimized by employing multicomponent reactions under nitrogen atmospheres and using catalysts like potassium carbonate. For instance, derivatives such as 3’-benzyl-5-(4-methoxyphenyl)-1-methyl-1H,3’H,2,4’-biimidazole were synthesized in 77% yield via tosylmethyl isocyanide-mediated cyclization in DMF, followed by extraction with ethyl acetate and purification via column chromatography . Thermal stability and detonation velocity assessments (e.g., DSC and HRMS) are critical for validating energetic derivatives .
Structural Confirmation Q: What analytical techniques are essential for characterizing this compound derivatives? A: Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation, as demonstrated for 5,5′-diazido-4,4′-dinitro-1H,1′H-2,2′-biimidazole . Complementary techniques include multi-nuclear NMR (1H, 13C, 15N) for verifying proton environments and HRMS for molecular weight validation . IR spectroscopy further confirms functional groups like azides (-N3) .
Advanced Research Questions
Polymorphism and Crystallization Q: How do molecular assembly processes influence polymorphism in this compound systems? A: Polymorph selection is driven by solvent interactions and hydrogen-bonding networks. For example, 4,4′,5,5′-tetranitro-1H,1′H-[2,2′-biimidazole]-1,1′-diamine exhibits distinct packing modes in polar vs. nonpolar solvents, affecting its crystallographic symmetry and stability. Computational modeling of solvent-solute interactions can predict dominant polymorphs .
Data Contradictions in Spectroscopy Q: How should researchers address discrepancies in NMR or mass spectrometry data for novel biimidazole analogs? A: Contradictions often arise from solvent effects or tautomeric equilibria. For example, 1H NMR shifts in imidazole derivatives vary with pH due to protonation/deprotonation at nitrogen sites. Cross-validation using 15N NMR and SCXRD can resolve ambiguities . If HRMS data conflicts with theoretical values, isotopic pattern analysis and high-resolution calibration are recommended .
Computational Design of Derivatives Q: What computational strategies enhance the design of bioactive this compound derivatives? A: Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for functionalization. For instance, imidazo[1,2-a]pyrimidine analogs were optimized using DFT to assess their π-π stacking potential, guiding synthetic routes for pharmacologically active compounds . Molecular docking studies further prioritize derivatives with high binding affinities to target proteins .
Handling Metastable Intermediates Q: What experimental precautions are necessary when isolating metastable biimidazole intermediates? A: Low-temperature techniques (-78°C) and inert atmospheres (argon/nitrogen) prevent decomposition of azido or nitro intermediates. For example, 5-azido-4,4′,5′-trinitro derivatives require rapid quenching after synthesis to avoid exothermic side reactions . Real-time monitoring via in-situ FTIR or Raman spectroscopy ensures intermediate stability during synthesis .
Methodological Guidance
Crystallographic Challenges Q: How can researchers overcome twinning or poor diffraction in biimidazole crystals? A: Twinning is common in high-symmetry biimidazole derivatives. Using SHELXL for refinement with the TWIN command and incorporating hydrogen-bonding constraints (e.g., from IR data) improves model accuracy. For low-resolution data, SHELXE’s iterative phasing and density modification enhance electron density maps .
Green Chemistry Approaches Q: What solvent-free or catalytic methods are viable for sustainable biimidazole synthesis? A: Cyclocondensation of o-phenylenediamines with CO2 under H2 pressure yields benzimidazoles without toxic solvents . Microwave-assisted synthesis reduces reaction times for imidazo[1,2-a]pyridines by 80% compared to conventional heating .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
